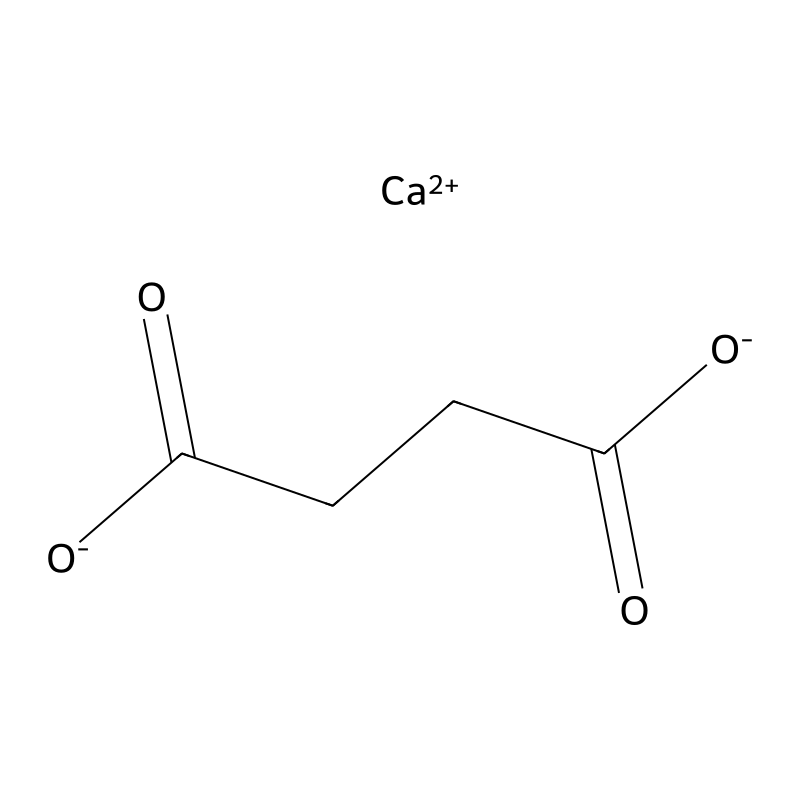Calcium succinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Biomedical Research:
Calcium succinate has been studied in various areas of biomedical research, including:
- Cellular energy metabolism: Calcium succinate plays a role in the Krebs cycle, a central metabolic pathway in cells. Studies suggest it may influence mitochondrial function and energy production [Source: National Institutes of Health (.gov) ].
Material Science Research:
Calcium succinate has potential applications in material science research, such as:
Calcium succinate is a calcium salt of succinic acid, with the chemical formula . It typically appears as a white crystalline powder. The compound is notable for its role in various biochemical processes and has garnered interest for its potential applications in medicine and agriculture.
This reaction highlights the formation of calcium succinate along with carbon dioxide and water. Additionally, calcium succinate can undergo hydrolysis and other transformations under different conditions, leading to various derivatives.
Calcium succinate exhibits several biological activities. It plays a crucial role in cellular metabolism, particularly in the tricarboxylic acid cycle, where it acts as an intermediate. Studies have shown that calcium ions can enhance the oxidation of succinate in mitochondrial respiration, thereby influencing energy production in cells . Furthermore, calcium succinate has been investigated for its potential antioxidant properties and its role in promoting cellular health.
Calcium succinate can be synthesized using multiple methods:
- Neutralization Reaction: Mixing calcium carbonate with succinic acid in aqueous solution results in the formation of calcium succinate.
- Gel Growth Method: This method involves growing single crystals of calcium succinate from a gel medium, which allows for controlled crystallization and better quality crystals .
- Hydrothermal Synthesis: Involves high-temperature and high-pressure conditions to facilitate the formation of calcium succinate crystals.
Each method offers distinct advantages regarding yield, purity, and crystal quality.
Calcium succinate finds applications in various fields:
- Pharmaceuticals: Used as a dietary supplement to support metabolic health.
- Agriculture: Acts as a soil conditioner and nutrient source for plants.
- Food Industry: Employed as a food additive due to its stabilizing properties.
- Material Science: Investigated for use in biodegradable plastics and other materials.
Research has indicated that calcium succinate interacts with various biological systems. For instance, it has been shown to stimulate mitochondrial respiration during the oxidation of succinate . Additionally, studies have explored its interactions with other metal ions and organic compounds, which could influence its effectiveness in biological applications.
Calcium succinate shares similarities with several other compounds, particularly other salts of succinic acid. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sodium Succinate | NaC₄H₄O₄ | More soluble in water; often used in biochemical assays. |
| Potassium Succinate | KC₄H₄O₄ | Similar applications as sodium but with different solubility characteristics. |
| Magnesium Succinate | MgC₄H₄O₄ | Used as a dietary supplement for magnesium intake. |
| Barium Succinate | BaC₄H₄O₄ | Less common; primarily used in specialized industrial applications. |
Uniqueness of Calcium Succinate: Calcium succinate is distinct due to its dual role as both a source of calcium and a metabolic intermediate. Its ability to participate in biological reactions while providing essential nutrients makes it particularly valuable compared to its sodium or potassium counterparts.








